Cas no 2426-84-8 (4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde)

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
- 5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde
- 2-nitro-O-benzylvanilline
- 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde(SALTDATA: FREE)
- 4-benzyloxy-3-methoxy-6-nitrobenzaldehyde
- 4-benzyloxy-5-methoxy-2-nitro-benzaldehyde
- 5-methoxy-2-nitro-4-phenylmethoxy-benzaldehyde
- O-benzyl-6-nitrovanillin
- Oprea1_200122
- SR-01000235121
- FT-0634266
- DTXSID00340079
- CS-0117358
- 2426-84-8
- EN300-24099
- SCHEMBL158285
- MFCD02629357
- Oprea1_614756
- SR-01000235121-1
- 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde
- 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde #
- Benzaldehyde, 4-benzyloxy-5-methoxy-2-nitro-
- Z57349026
- AKOS000322096
- A817182
- AS-8702
- A817245
- F74775
- SY082415
- DB-046385
- STL182878
-
- MDL: MFCD02629357
- インチ: InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
- InChIKey: WKDLWHKMVQVRNO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 287.07900
- どういたいしつりょう: 287.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- PSA: 81.35000
- LogP: 3.51810
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde セキュリティ情報
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-50mg |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98+% | 50mg |
¥702 | 2023-04-14 | |
Enamine | EN300-24099-1.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 1.0g |
$88.0 | 2024-06-19 | |
Enamine | EN300-24099-0.25g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 0.25g |
$44.0 | 2024-06-19 | |
Enamine | EN300-24099-5.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 5.0g |
$400.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187998-5g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98+% | 5g |
¥10080 | 2023-04-14 | |
Enamine | EN300-24099-0.1g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 0.1g |
$30.0 | 2024-06-19 | |
Enamine | EN300-24099-10.0g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 10.0g |
$790.0 | 2024-06-19 | |
abcr | AB220239-1g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, 95%; . |
2426-84-8 | 95% | 1g |
€164.00 | 2025-02-21 | |
Enamine | EN300-24099-5g |
4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 95% | 5g |
$400.0 | 2023-09-15 | |
Aaron | AR007OMN-1g |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde |
2426-84-8 | 98% | 1g |
$223.00 | 2025-01-23 |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde 関連文献
-
1. Preparation of cinnolines and indoles from 2,β-dinitrostyrenesI. Baxter,G. A. Swan J. Chem. Soc. C 1968 468
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehydeに関する追加情報
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (CAS No. 2426-84-8): A Multifunctional Building Block in Modern Chemical Synthesis
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, identified by its unique CAS No. 2426-84-8, represents a structurally intricate aromatic compound that has garnered significant attention in contemporary organic chemistry and pharmaceutical research. This molecule, characterized by its benzyloxy, methoxy, and nitro substituents on a benzaldehyde scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules and functional materials. Its strategic positioning of electron-withdrawing and electron-donating groups creates a unique electronic environment that facilitates diverse chemical transformations.
The structural features of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde are particularly noteworthy for their influence on reactivity patterns. The presence of the nitro group (-NO₂) at the para position to the aldehyde functionality introduces strong electron-withdrawing effects through both inductive and resonance mechanisms. This characteristic enhances the electrophilicity of the aldehyde group, making it an ideal substrate for nucleophilic addition reactions such as the formation of hydrazones, imines, and other heterocyclic systems. Recent studies have demonstrated that this compound can undergo selective reduction of the nitro group under mild conditions, enabling stepwise functionalization strategies for complex molecule assembly.
In the realm of medicinal chemistry, compounds containing the benzyloxy motif have been extensively explored for their role in modulating enzyme activity and receptor interactions. The methoxy group (-OCH₃) at position 5 contributes to lipophilicity while maintaining hydrogen bonding capabilities, properties that are critical for optimizing drug-like characteristics. Notably, derivatives of this scaffold have shown promise in preclinical models targeting neurodegenerative diseases through metal ion chelation mechanisms. The recent development of click chemistry approaches has further expanded its utility in creating targeted drug delivery systems with enhanced bioavailability profiles.
Synthetic methodologies for preparing CAS No. 2426-84-8 have evolved significantly over the past decade. Modern protocols emphasize atom-efficient processes that minimize byproduct formation while maintaining high regioselectivity. One prominent approach involves sequential substitution reactions starting from 3-nitrocatechol precursors, where selective protection/deprotection strategies ensure precise placement of each functional group. Recent advances in catalytic C-O bond formation techniques have enabled more efficient installation of the benzyloxy moiety under environmentally benign conditions.
The application landscape for this compound extends beyond traditional pharmaceutical development into emerging fields such as materials science and analytical chemistry. Researchers have utilized its photophysical properties to design fluorescent probes with tunable emission wavelengths through strategic modification of peripheral substituents. In polymer chemistry, derivatives containing this core structure have been incorporated into conjugated systems to enhance charge transport characteristics in organic electronic devices.
A critical aspect of working with 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde involves understanding its compatibility with various reaction conditions. The nitro group's susceptibility to reduction presents both opportunities and challenges - while controlled hydrogenolysis can yield valuable aniline derivatives, careful selection of reducing agents is required to prevent over-reduction or side reactions with other functional groups present in complex mixtures.
The molecule's role as a synthetic precursor has been further enhanced by recent developments in multicomponent reaction (MCR) strategies. These methodologies allow for rapid diversification of molecular frameworks through one-pot processes that combine multiple reagents simultaneously. For instance, Ugi-type reactions using this compound as an isocyanide component have yielded libraries of peptidomimetic structures with potential antimicrobial activity.
In analytical contexts, the distinct spectral signatures associated with each functional group make this compound an excellent candidate for advanced characterization techniques such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry analysis. These properties are particularly valuable during quality control processes where precise structural confirmation is essential before proceeding to downstream applications.
Ongoing research continues to uncover novel applications for this versatile scaffold. Recent investigations into its coordination chemistry have revealed interesting interactions with transition metal ions, suggesting potential uses in catalytic systems or sensor development platforms. The ability to fine-tune these interactions through subtle structural modifications opens new avenues for designing responsive materials that can detect environmental changes at molecular levels.
The importance of proper storage and handling procedures cannot be overstated when working with compounds like CAS No. 2426-84-8. While not classified under restricted categories per se, adherence to standard laboratory safety protocols ensures optimal stability and reactivity during long-term storage periods before utilization in experimental workflows.
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